5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrimidine rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The chloro group in the pyridine ring can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with similar piperazine moieties.
Quinoline derivatives: Compounds with similar nitrogen-containing heterocyclic structures.
Thiazole derivatives: Compounds with similar biological activities.
Uniqueness
5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of pyridine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20ClN7 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-chloro-6-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H20ClN7/c1-3-20-17-22-12(2)8-15(23-17)24-4-6-25(7-5-24)16-14(18)9-13(10-19)11-21-16/h8-9,11H,3-7H2,1-2H3,(H,20,22,23) |
InChI Key |
QMCAESWXNBVCFW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)C |
Origin of Product |
United States |
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